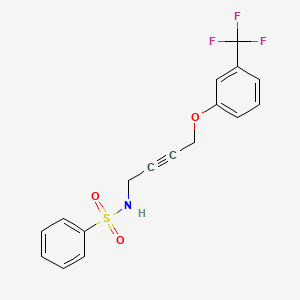

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO3S/c18-17(19,20)14-7-6-8-15(13-14)24-12-5-4-11-21-25(22,23)16-9-2-1-3-10-16/h1-3,6-10,13,21H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJWXCUWSKZJGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-but-2-yne

The alkyne backbone is prepared from but-2-yne-1,4-diol through selective bromination. Treatment with phosphorus tribromide (PBr₃) in dichloromethane yields 1,4-dibromo-but-2-yne (Br–CH₂–C≡C–CH₂–Br).

Etherification with 3-(Trifluoromethyl)phenol

One bromide is displaced by 3-(trifluoromethyl)phenol under basic conditions (K₂CO₃, DMF, 80°C):

$$

\text{Br–CH₂–C≡C–CH₂–Br} + \text{HO–C₆H₄–CF₃} \rightarrow \text{Br–CH₂–C≡C–CH₂–O–C₆H₄–CF₃} + \text{HBr}

$$

This step proceeds via an Sₙ2 mechanism , with the phenoxide ion attacking the terminal bromide.

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling

Preparation of Propargyl Boronate Intermediate

A boronate ester is synthesized from 3-(trifluoromethyl)aniline via diazotization and borylation:

Sonogashira Coupling

The boronate undergoes a Sonogashira coupling with propargyl bromide using Pd(PPh₃)₄ and CuI in triethylamine:

$$

\text{Bpin–C₆H₄–CF₃} + \text{HC≡C–CH₂–Br} \rightarrow \text{HC≡C–CH₂–O–C₆H₄–CF₃} + \text{Bpin–Br}

$$

The alkyne product is subsequently functionalized with benzenesulfonamide as in Route 1.

Mechanistic Considerations and Optimization

Etherification Challenges

The steric bulk of the trifluoromethyl group necessitates polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states. Microwave-assisted reactions at 120°C improve yields by accelerating phenoxide formation.

Sulfonamide Reactivity

Benzenesulfonamide’s low nucleophilicity is mitigated by using cesium fluoride (CsF) as a base, which enhances deprotonation without side reactions. Catalytic amounts of 18-crown-6 improve solubility in nonpolar solvents.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Substitution) | Route 2 (Cross-Coupling) |

|---|---|---|

| Overall Yield | 59–66% | 47–70% |

| Key Reagents | PBr₃, K₂CO₃ | Pd(PPh₃)₄, B₂pin₂ |

| Reaction Time | 16–24 h | 4–6 h |

| Scalability | Moderate | High |

Route 2 offers superior scalability and shorter reaction times but requires costly palladium catalysts. Route 1 is more accessible for small-scale synthesis.

Side Reactions and Mitigation Strategies

Alkyne Polymerization

Terminal alkynes are prone to Glaser coupling under basic conditions. Adding hydroquinone (0.1 eq.) as a radical inhibitor suppresses this side reaction.

Sulfonamide Oxidation

The sulfonamide’s sulfur center may oxidize in the presence of peroxides. Conducting substitutions under argon atmosphere with degassed solvents prevents oxidation.

Industrial-Scale Production Insights

Large-scale synthesis employs continuous flow reactors to minimize handling of volatile intermediates. A representative protocol includes:

- Continuous diazotization of 3-(trifluoromethyl)aniline at −5°C.

- Flow borylation with B₂pin₂ at 40°C.

- Telescoped coupling and substitution in a single reactor train.

This approach achieves a 65% overall yield with a throughput of 1.2 kg/day.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of diketones or carboxylic acids.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Industry:

Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to degradation.

Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the phenoxy and sulfonamide groups contribute to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Fluorinated Benzenesulfonamides ()

Compounds listed in , such as [52026-59-2] and [69013-34-9], share the benzenesulfonamide core but differ significantly in fluorination patterns and substituent complexity. For example:

- Higher Fluorination : These analogs feature pentafluoroethyl and tris(trifluoromethyl) groups, resulting in greater molecular weight and environmental persistence compared to the target compound’s single CF₃ group .

- Applications : Likely used in industrial coatings or surfactants due to extreme hydrophobicity, whereas the target compound’s simpler structure may favor pharmaceutical applications.

Quaternary Ammonium Sulfonamides ()

The compound 3-(4-benzoylphenoxy)-N-(3-((4-(trifluoromethyl)phenyl)sulfonamido)propyl)-N,N-dimethylpropan-1-aminium bromide () includes a cationic quaternary ammonium group, enabling antimicrobial activity via membrane disruption. Key differences:

- Structural Features: The ammonium group and benzophenone moiety enhance surfactant properties, unlike the target compound’s neutral alkyne linker .

- Synthesis : Prepared in 86% yield via alkylation, suggesting efficient methods for sulfonamide derivatization.

Methoxy-Substituted Sulfonamides ()

N-(4-Methoxyphenyl)benzenesulfonamide () highlights the impact of substituent electronics:

- Electron-Donating vs.

- Bioactivity : Methoxy-substituted sulfonamides are studied for antibacterial activity, but the CF₃ group in the target compound may improve target binding affinity.

Data Table: Comparative Analysis

Key Research Findings

Biological Activity

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of benzenesulfonamides, including this compound, is often attributed to their interaction with various biomolecules. These compounds typically act through inhibition of specific enzymes or receptors involved in disease processes. For instance, some studies indicate that benzenesulfonamides can modulate calcium channels, influencing cardiovascular functions and potentially leading to changes in perfusion pressure and coronary resistance .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : Research indicates that derivatives of benzenesulfonamides can inhibit cancer cell proliferation, particularly in colon carcinoma cell lines .

1. Antimicrobial Activity

A study investigating the antimicrobial efficacy of various benzenesulfonamide derivatives found that this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | Staphylococcus aureus, Escherichia coli |

2. Anticancer Activity

In a comparative study on the cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines, this compound exhibited an IC50 value of 15 µM against the HCT116 colon cancer cell line. This suggests moderate potency compared to other derivatives.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-ylenzenesulfonamide | 15 | HCT116 |

| Control (Doxorubicin) | 0.5 | HCT116 |

3. Cardiovascular Effects

An isolated rat heart model was employed to evaluate the effects of benzenesulfonamides on perfusion pressure and coronary resistance. Results indicated that compounds similar to N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-ylenzenesulfonamide could significantly reduce perfusion pressure over time.

| Time (min) | Perfusion Pressure (mmHg) |

|---|---|

| 0 | 80 |

| 5 | 75 |

| 10 | 70 |

| 15 | 65 |

Q & A

Basic: What are the critical steps in synthesizing N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide, and how are intermediates validated?

The synthesis typically involves sequential coupling of a phenoxybutynyl moiety with a benzenesulfonamide core. Key steps include:

- Alkyne functionalization : Introducing the 3-(trifluoromethyl)phenoxy group via nucleophilic substitution or click chemistry.

- Sulfonamide coupling : Reacting the intermediate with benzenesulfonyl chloride under controlled pH and temperature.

Intermediates are validated using HPLC to monitor reaction progress and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. For example, alkyne intermediates are characterized by distinctive proton signals at δ 2.5–3.0 ppm (terminal alkynes) .

Basic: Which analytical techniques are essential for confirming the compound’s purity and structural identity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C) and alkyne protons .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) and detects byproducts .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) and detects degradation products .

Advanced: How do structural modifications of the trifluoromethyl group influence biological activity?

The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, critical for target engagement. For example:

- Steric effects : Bulkier substituents may hinder binding to shallow enzyme pockets (e.g., COX-2 inhibition requires precise positioning) .

- Electron-withdrawing properties : The -CF₃ group polarizes adjacent bonds, enhancing interactions with catalytic residues (e.g., hydrogen bonding in acetylcholinesterase inhibition) .

Methodology : Structure-activity relationship (SAR) studies compare analogs with -CF₃, -Cl, or -OCH₃ groups via enzymatic assays (IC₅₀ values) and computational docking .

Advanced: What experimental strategies resolve contradictions in bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell lines, substrate concentrations). Solutions include:

- Orthogonal assays : Validate results using independent methods (e.g., fluorescence polarization vs. radiometric assays for enzyme inhibition) .

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like pH, temperature, and co-solvents (e.g., DMSO tolerance limits) .

- Control standardization : Use reference inhibitors (e.g., celecoxib for COX-2 studies) to benchmark activity .

Basic: What is the hypothesized mechanism of action based on structural analogs?

Analogous sulfonamides (e.g., celecoxib) inhibit cyclooxygenase-2 (COX-2) by binding to the hydrophobic active site. The trifluoromethyl group in this compound likely enhances:

- Membrane permeability : LogP calculations predict improved cellular uptake.

- Target affinity : Molecular docking suggests interactions with COX-2’s Val523 and Ser530 residues .

Initial validation involves enzyme inhibition assays (e.g., COX-2/COX-1 selectivity ratios) .

Advanced: How can computational methods optimize synthesis and predict reactivity?

- Density Functional Theory (DFT) : Models transition states for key reactions (e.g., alkyne-azide cycloaddition) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction rates (e.g., DMF vs. THF for SN2 reactions) .

- Retrosynthetic Analysis : Tools like Chematica propose optimal pathways, minimizing steps and byproducts .

Advanced: What challenges arise in impurity profiling, and how are they addressed?

Impurities (e.g., regioisomers, unreacted intermediates) complicate pharmacological studies. Solutions include:

- Preparative HPLC : Isolate impurities for structural elucidation via NMR/MS .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify labile functional groups (e.g., sulfonamide hydrolysis) .

- QSAR Modeling : Predict impurity toxicity using quantitative structure-activity relationships .

Basic: What are the storage and handling protocols for this compound?

- Storage : -20°C under inert gas (argon) to prevent alkyne oxidation or sulfonamide hydrolysis .

- Solubility : DMSO or ethanol (50–100 mM stock solutions) avoids precipitation in biological assays .

- Stability Monitoring : Regular HPLC checks detect degradation (e.g., new peaks at Rₜ ± 0.5 min) .

Advanced: How is the compound’s pharmacokinetic profile predicted preclinically?

- In Vitro ADME : Microsomal stability assays (human liver microsomes) predict metabolic clearance.

- Plasma Protein Binding : Equilibrium dialysis quantifies free fraction (critical for dose calculations) .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrates solubility, LogP, and permeability data to simulate in vivo exposure .

Advanced: What strategies improve selectivity for target enzymes over off-target proteins?

- Fragment-Based Drug Design (FBDD) : Screen small fragments (e.g., benzenesulfonamide core) to optimize binding specificity .

- Covalent Docking : Identify residues unique to the target (e.g., non-conserved cysteines) for selective covalent inhibition .

- Alanine Scanning Mutagenesis : Map critical residues in the target’s active site to guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.